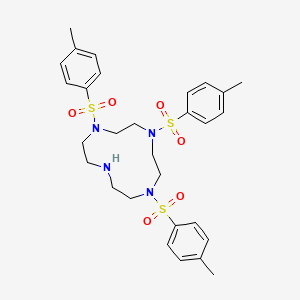

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane

描述

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is a derivative of cyclen (1,4,7,10-tetraazacyclododecane), a 12-membered macrocyclic tetraamine. The compound features three tosyl (p-toluenesulfonyl) groups at the 1, 4, and 7 positions, which act as protective groups to block nitrogen atoms during synthetic modifications . This intermediate is pivotal in the synthesis of functionalized cyclen derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which are widely used in medical imaging and metal chelation .

属性

IUPAC Name |

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXJEODHPCMQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327700 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94530-07-1 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Direct Alkylation

One effective method for synthesizing 1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane is through direct alkylation of cyclen. The following procedure outlines this method:

Reagents :

- 1,4,7,10-tetraazacyclododecane (cyclen)

- Tert-butyl bromoacetate as the alkylating agent

- Triethylamine as a base

-

- Dissolve cyclen in anhydrous chloroform.

- Add tert-butyl bromoacetate dropwise under an inert atmosphere.

- Stir the mixture at room temperature for several hours.

- Purify the product using standard separation techniques.

Yield : This method can yield products in the range of 65% to over 80% depending on reaction conditions and purification efficiency.

Synthesis via Carboxymethylation

Another prominent approach involves carboxymethylation followed by hydrolysis:

Reagents :

- Cyclen

- Bromoacetic acid

- Sodium hydroxide as a base

-

- Dissolve cyclen in a solvent mixture (water-alcohol).

- Add bromoacetic acid and sodium hydroxide while maintaining a controlled pH.

- Allow the reaction to proceed for several hours.

- Isolate the product through acidification and subsequent crystallization.

Yield : This method has been reported to produce high yields of the desired product (up to 90%) with proper control over pH and reaction time.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for tritosylated tetraazacyclododecane:

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Cyclen, tert-butyl bromoacetate | 65%-80% | Simplicity and direct approach | Potential regioselectivity issues |

| Carboxymethylation + Hydrolysis | Cyclen, bromoacetic acid | Up to 90% | High yield and purity | More complex with multiple steps |

生物活性

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane (TACD) is a macrocyclic compound known for its ability to form stable complexes with metal ions. This property makes it significant in various biochemical applications, including catalysis and drug delivery. This article explores the biological activity of TACD, focusing on its mechanisms of action, cellular effects, and implications in biomedical research.

- Molecular Formula : C29H38N4O6S3

- Molecular Weight : 634.83 g/mol

- CAS Number : 94530-07-1

TACD is characterized by its three tosyl groups attached to a tetraazacyclododecane framework. This structure enhances its solubility and stability in biological systems.

Target Interaction

The primary targets of TACD include proteins and nucleic acids. Its mechanism involves specific binding to these biomolecules, leading to modulation of their activities. The binding interactions are crucial for:

- Enzyme Regulation : TACD can act as both an inhibitor and an activator of various enzymes.

- Gene Expression Modulation : By interacting with transcription factors and chromatin-modifying enzymes, TACD influences gene expression patterns.

Mode of Action

The interaction of TACD with its targets can lead to diverse molecular and cellular effects:

- Enzyme Inhibition : TACD can inhibit proteases by occupying their active sites.

- Enzyme Activation : Conversely, it may stabilize the active conformations of certain enzymes, enhancing their catalytic efficiency .

Cellular Effects

TACD's influence on cellular processes includes:

- Cell Signaling Pathways : It modulates key signaling proteins' phosphorylation status, altering signal transduction pathways.

- Metabolic Processes : TACD affects cellular metabolism through its interactions with metabolic enzymes.

Stability and Temporal Effects

In laboratory settings, TACD demonstrates stability under standard conditions but may degrade under extreme pH or temperature. Long-term studies show that its effects on cellular functions can be sustained over time.

Catalytic Applications

Research indicates that TACD enhances the catalytic efficiency of metalloproteins by forming stable metal-ligand complexes. These interactions are essential for various biochemical reactions.

Biomedical Imaging

TACD derivatives have been explored for applications in medical diagnostics. For instance, its ability to chelate paramagnetic metal ions has implications in Magnetic Resonance Imaging (MRI) and other imaging modalities .

Comparative Analysis Table

| Property | This compound |

|---|---|

| Molecular Formula | C29H38N4O6S3 |

| Molecular Weight | 634.83 g/mol |

| CAS Number | 94530-07-1 |

| Primary Biological Targets | Proteins, Nucleic Acids |

| Mechanism | Enzyme Inhibition/Activation |

| Applications | Catalysis, Biomedical Imaging |

科学研究应用

Biochemical Applications

Metal Ion Complexation

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is known for its ability to form stable complexes with metal ions such as gallium (Ga), indium (In), and copper (Cu). These complexes are crucial in radiopharmaceuticals for imaging and therapeutic applications. For instance, the gallium-68 labeled complexes derived from this compound are utilized in positron emission tomography (PET) for cancer diagnosis.

Catalysis

The compound acts as a ligand in various catalytic reactions. Its ability to stabilize reactive intermediates enhances the efficiency of metalloproteins and enzymes. Studies have shown that it can modulate enzyme activity by forming metal-ligand complexes that are essential for catalytic processes. This property is particularly beneficial in designing catalysts for organic transformations .

Gene Delivery Systems

Due to its structural features, this compound can facilitate the delivery of nucleic acids into cells. The compound can form nanoparticles that encapsulate DNA or RNA, improving transfection efficiency in gene therapy applications. This capability is attributed to its interaction with cellular membranes and endosomal escape mechanisms.

Pharmaceutical Applications

Drug Development

The compound's ability to interact with biomolecules makes it a candidate for drug development. It can influence the activity of various proteins involved in disease pathways. For example, it has been studied for its potential to inhibit specific proteases involved in cancer progression . Its modification can lead to the development of targeted therapies that enhance drug efficacy while minimizing side effects.

Radiopharmaceuticals

The stability of metal complexes formed with this compound is advantageous in radiopharmaceutical applications. These complexes can be used for targeted radiotherapy or diagnostic imaging by delivering radioactive isotopes directly to tumor sites . The favorable radioactive properties of these compounds allow for effective imaging techniques such as single-photon emission computed tomography (SPECT) and PET.

Materials Science Applications

Nanomaterials

The compound can be utilized in the synthesis of nanomaterials due to its ability to stabilize metal nanoparticles. These nanoparticles have applications in sensors and electronic devices due to their unique optical and electronic properties. The incorporation of this compound into polymer matrices has also been explored for creating advanced materials with enhanced mechanical and thermal properties.

Surface Modification

In materials science, this compound can be used for surface modification of various substrates. Its functional groups allow for the attachment of other molecules or polymers to surfaces, which can enhance biocompatibility or alter surface characteristics for specific applications such as biosensors or drug delivery systems .

Case Studies

相似化合物的比较

Structural and Functional Group Variations

A. Tosyl vs. Acetic Acid/Esters

- 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane : Contains three sulfonyl (tosyl) groups, which are electron-withdrawing and sterically bulky. These groups are typically removed in subsequent steps to generate reactive amines for further functionalization .

- DO3A (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid) : Features three carboxylic acid groups, enabling strong chelation of metal ions like Gd³⁺ or Cu²⁺ for MRI or PET imaging .

- 1,4,7-Tris(ethoxycarbonylmethyl)-cyclen : An ester-protected precursor to DO3A, where ethoxycarbonyl groups are hydrolyzed to carboxylic acids post-synthesis .

B. Substituent Position and Number

Physicochemical Properties

- Solubility : Tosyl groups render 1,4,7-Tritosyl-cyclen less polar and less water-soluble than DO3A or DOTA, which are hydrophilic due to carboxylic acids .

- Stability : Tosyl-protected intermediates are stable under acidic conditions but require harsh basic conditions (e.g., HBr/AcOH) for deprotection . In contrast, DO3A and DOTA are stable across physiological pH ranges .

Performance in Biomedical Contexts

- Metal Chelation : DOTA and DO3A exhibit superior relaxivity (MRI signal enhancement) and thermodynamic stability (log K ~ 25 for Gd³⁺) compared to tosylated precursors, which lack chelating groups .

- Radiolabeling Efficiency: NOTA derivatives achieve >90% ⁶⁸Ga incorporation at room temperature within 5 minutes, while DOTA-based compounds require heating (90°C) .

常见问题

Q. What are the optimized synthetic routes for 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane, and how do reaction conditions influence intermediate stability?

The synthesis typically involves alkylation of cyclen derivatives with α-bromoacetamides, followed by hydrolysis. For example, alkylation of hydrobromide salts of 1,4,7-tris(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane under controlled pH (8–9) yields intermediates that are stabilized by tosyl (tritosyl) groups. Hydrolysis under mild acidic conditions (e.g., HCl/EtOH) preserves acid-sensitive functional groups while removing protecting groups . Key parameters include temperature control (<50°C) to prevent decomposition and inert atmospheres to avoid oxidation.

Q. What purification techniques are most effective for isolating this compound, especially given the sensitivity of tosyl groups?

Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) is commonly used. For higher purity (>98%), recrystallization from ethanol/water mixtures is effective. Analytical TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH) and HPLC (C18 column, acetonitrile/water mobile phase) verify purity . Tosyl group stability requires avoiding strong bases (e.g., NaOH) during purification to prevent sulfonamide cleavage.

Q. What safety protocols are recommended for handling this compound, considering its toxicity profile?

Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation, as cyclen derivatives can irritate mucous membranes. In case of exposure, rinse with copious water for 15 minutes and seek medical evaluation. Toxicity studies indicate acute aquatic toxicity, so waste must be neutralized before disposal .

Advanced Research Questions

Q. How does the chelation capacity of this compound compare to other macrocyclic ligands (e.g., DOTA, NOTA) in radiopharmaceutical applications?

While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) binds lanthanides with high thermodynamic stability (log K ~25 for Gd³⁺), the tritosyl derivative exhibits lower stability due to reduced denticity. However, its tosyl groups enable selective functionalization for targeting biomolecules (e.g., peptides). Comparative studies using ITLC (instant thin-layer chromatography) with ⁶⁸Ga³⁺ show ~85% labeling efficiency, slightly lower than NOTA derivatives .

Q. What strategies mitigate decomposition of acid-sensitive functional groups during synthesis?

Tosyl groups are prone to hydrolysis under strong acidic conditions. To preserve them, use buffered hydrolysis (e.g., NaHCO₃/EtOH) at pH 6–7. Alternatively, replace α-bromoacetamides with tert-butoxycarbonyl (Boc)-protected intermediates, which are cleaved under milder trifluoroacetic acid (TFA) conditions . Monitor reaction progress via ¹H NMR to detect premature deprotection (e.g., disappearance of tert-butyl signals at δ 1.4 ppm).

Q. How can researchers assess the stability of this compound-metal complexes under physiological conditions?

Perform kinetic stability assays by incubating the metal complex (e.g., with ⁶⁴Cu²⁺) in human serum at 37°C. Analyze aliquots via size-exclusion chromatography (SEC) over 24–48 hours. For thermodynamic stability, measure T1 relaxation times in MRI contrast studies; lower T1 values (e.g., <500 ms at 1.5 T) indicate stronger paramagnetic quenching .

Q. How can contradictions in thermodynamic stability data across studies be resolved?

Discrepancies often arise from variations in pH, counterion effects (e.g., Cl⁻ vs. NO₃⁻), or metal-to-ligand ratios. Standardize conditions using IUPAC-recommended buffers (e.g., 0.1 M NaClO₄ for ionic strength control) and conduct competitive titration experiments with EDTA. Compare results using a unified model (e.g., Hyperquad suite) to calculate stability constants .

Q. What functionalization approaches enable bioconjugation (e.g., with peptides or oligonucleotides) without disrupting chelation?

Introduce maleimide or azide groups at the 10-position of the macrocycle via post-synthetic modification. For example, react the free amine with succinimidyl ester derivatives under anhydrous DMF. Verify conjugation efficiency via MALDI-TOF MS and confirm retained chelation capacity by inductively coupled plasma mass spectrometry (ICP-MS) after metal binding .

Methodological Considerations

- Analytical Tools : Use ¹H/¹³C NMR (δ 7.8 ppm for tosyl aromatic protons), FT-IR (S=O stretch at 1350 cm⁻¹), and elemental analysis (%N deviation <0.3%) for structural confirmation .

- Challenges : Acid-sensitive groups require pH-controlled workflows. Competing coordination from residual solvents (e.g., DMF) can skew metal-binding assays; pre-purify ligands via lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。